
(E)-4-methyl-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the naphthalene structure suggests that the compound may have interesting optical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, naphthalene derivatives are often synthesized using a “building-blocks approach” connected through a-bond, double bond, and triple bond .Molecular Structure Analysis
The molecular structure of naphthalene derivatives is typically characterized by a central naphthalene ring, which is a planar structure composed of two fused benzene rings .Chemical Reactions Analysis
Naphthalene derivatives are often used in the fabrication of organic semiconductor materials . They can be used in single-component and two-component modes, suggesting that they can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Multi-Analyte Detection
A novel fluorescent sensor composed of a naphthalene group and a pyrazole carbohydrazide, similar in structure to the compound , has shown excellent selectivity and sensitivity for Zn2+ and Mg2+ ions detection. This sensor is based on the chelation-enhanced fluorescence (CHEF) effect and has potential applications in monitoring intracellular metal ion levels in living cells, which could be crucial for various biomedical research and diagnostic applications (Dhara et al., 2016).
Pharmacological Potential
Research into heterocyclic novel derivatives, including compounds with structural similarities to the queried chemical, has been conducted to assess their potential in pharmacological applications. These studies include toxicity assessments, tumor inhibition capabilities, and antioxidant, analgesic, and anti-inflammatory actions. Such compounds have shown promise in various assays, indicating their potential use in developing new therapeutic agents (Faheem, 2018).
Anticancer Evaluation
Compounds with structural similarities have been synthesized and evaluated for their anticancer properties. These studies involve the preparation of certain derivatives and their reaction with various agents to assess their potential as anticancer agents. This research provides a foundation for developing new cancer treatments by exploring the biological activity of such compounds (Gouhar et al., 2015).
Conformational Analysis for Cancer Therapy
A series of compounds, including 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, have been studied for their potential application in prostate cancer therapy. These studies include detailed conformational analyses and biological activity assessments at the androgen receptor, providing insights into their mechanism of action and therapeutic potential (Blanco et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-1-naphthalen-2-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-15-21(18-9-4-3-5-10-18)25-26-22(15)23(28)27-24-16(2)19-13-12-17-8-6-7-11-20(17)14-19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGSEMVEKGKKY-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)
![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)
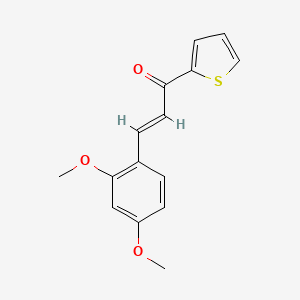
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)

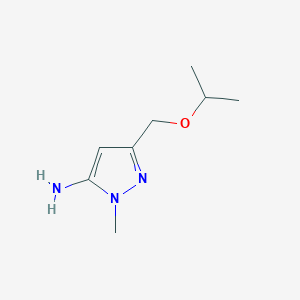
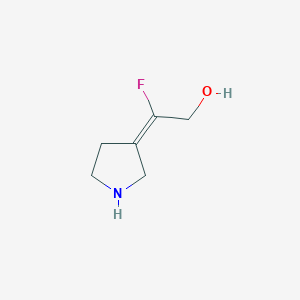
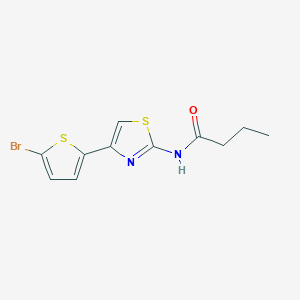
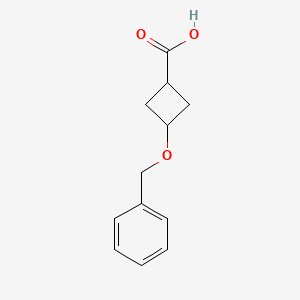
![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)
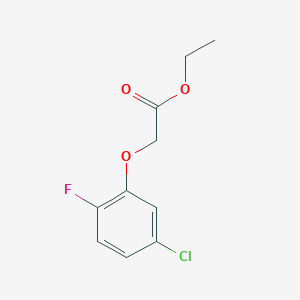
![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)
![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)